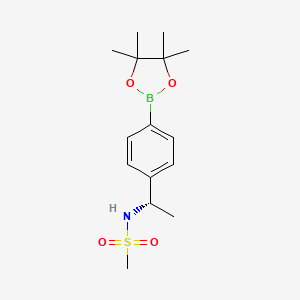

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide

Description

This compound is a chiral organoboron derivative featuring a methanesulfonamide group attached to a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The (S)-stereochemistry at the ethyl linker enhances its utility in asymmetric synthesis and pharmaceutical applications, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure combines boronate reactivity with sulfonamide stability, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4S/c1-11(17-22(6,18)19)12-7-9-13(10-8-12)16-20-14(2,3)15(4,5)21-16/h7-11,17H,1-6H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVENXINXWUCB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628013-41-1 | |

| Record name | N-[(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methanesulfonamide group and a boron-containing moiety. Its molecular formula is , and it has a molecular weight of approximately 330.03 g/mol. The presence of the boron atom in its structure suggests potential applications in medicinal chemistry, particularly in drug design and development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer properties by inhibiting tumor cell proliferation. For instance, studies have shown that certain boron-containing compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably:

- GSK-3β Inhibition : Compounds similar to this compound have demonstrated potent inhibition of GSK-3β with IC50 values in the nanomolar range. This suggests potential therapeutic applications in diseases such as Alzheimer's and cancer where GSK-3β is implicated .

3. Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of related sulfonamide compounds. These compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: GSK-3β Inhibition

In a study evaluating various sulfonamide derivatives for GSK-3β inhibition:

- Compound 62 (similar in structure) exhibited an IC50 of 8 nM against GSK-3β.

- The study linked this inhibition to potential therapeutic effects in neurodegenerative diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

A related compound was tested against several cancer cell lines:

- The results indicated significant cytotoxicity at concentrations as low as 10 µM.

- The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Data Tables

| Activity | IC50 Value | Remarks |

|---|---|---|

| GSK-3β Inhibition | 8 nM | Potent inhibitor; potential for neurodegenerative disease treatment |

| Cytotoxicity (Cancer Cells) | 10 µM | Significant cytotoxic effects observed |

| Anti-inflammatory Activity | N/A | Reduced IL-6 and TNF-α levels in vitro |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure that includes a dioxaborolane moiety. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable candidate for various chemical reactions. The molecular formula is , with a molecular weight of approximately 337.24 g/mol.

Medicinal Chemistry Applications

-

GSK-3β Inhibition :

Recent studies have highlighted the compound's potential as a GSK-3β inhibitor. GSK-3β is implicated in numerous diseases, including cancer and diabetes. The compound demonstrated competitive inhibition with an IC50 value in the low nanomolar range, indicating strong potency against this target . -

Cancer Therapy :

The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for anti-cancer therapies. Its structural similarity to known inhibitors allows for the design of derivatives that can selectively target cancer cells while sparing normal tissues . -

Immunotherapy :

There is ongoing research into the use of this compound in cancer immunotherapy. By inhibiting PD-1/PD-L1 interactions, it may enhance the immune response against tumors, providing a novel approach to cancer treatment .

Material Science Applications

-

Nanomaterials :

The unique properties of (S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide make it suitable for incorporation into nanomaterials. Its boron-containing structure can facilitate the formation of boron-doped carbon materials with enhanced electrical conductivity and mechanical strength . -

Organic Electronics :

The compound can be utilized in organic electronic devices due to its ability to form stable thin films and its favorable electronic properties. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: GSK-3β Inhibition

A study published in MDPI demonstrated that derivatives of the compound exhibited significant inhibitory activity against GSK-3β. The research involved synthesizing various analogs and testing their efficacy using biochemical assays. Results indicated that modifications to the dioxaborolane moiety could enhance inhibitory potency .

Case Study 2: Cancer Immunotherapy

In a groundbreaking study on PD-L1 inhibitors, researchers incorporated this compound into their therapeutic arsenal. The study showed that this compound could effectively disrupt PD-L1 interactions, leading to improved anti-tumor responses in preclinical models .

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Group

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide (CAS 1256359-16-6) Difference: Ethanesulfonamide substituent instead of methanesulfonamide. Impact: The ethyl group increases molecular weight (311.20 vs. ~297.19 for the methyl analog) and lipophilicity (logP ~2.8 vs. Synthesis Yield: Similar Pd-catalyzed coupling methods yield >80% purity .

Positional Isomerism on the Aromatic Ring

- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide Difference: Boronate ester at the meta position (3-position) instead of para. Impact: Reduced conjugation efficiency in Suzuki reactions due to steric hindrance and electronic effects. Reported coupling yields drop by ~15% compared to para isomers . Synthesis: Achieved via similar Pd/[1,1'-bis(diphenylphosphino)ferrocene] catalysis (84% yield) .

Extended Aromatic Systems

- N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)methanesulfonamide

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Position | Similarity Index |

|---|---|---|---|---|---|

| (S)-N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide | C₁₅H₂₃BNO₄S | 297.19* | Not Available | para | 1.00 (Reference) |

| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide | C₁₄H₂₂BNO₄S | 311.20 | 1256359-16-6 | para | 0.87 |

| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | C₁₃H₁₉BNO₄S | 283.18 | Not Available | meta | 0.85† |

*Calculated based on molecular formula. †Estimated from structural similarity.

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound contains a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group and a methanesulfonamide moiety. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (S-configuration) and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected ~297.18 g/mol based on analogues) .

- Melting Point Analysis : Analogous compounds exhibit melting points near 197°C (crystalline powder form) .

- X-ray Crystallography : Resolves absolute configuration and bond angles (see similar sulfonamide structures in ).

Q. How should this compound be stored to ensure stability?

- Store under inert atmosphere (argon/nitrogen) to prevent boronic ester hydrolysis.

- Maintain temperature at 2–8°C to avoid decomposition .

- Use anhydrous solvents (e.g., THF, DMF) for reactions to minimize moisture sensitivity .

Q. What are the standard synthetic routes for this compound?

- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic esters. Optimize reaction conditions (e.g., 60°C, 19–20 hours) for high yield .

- Chiral Resolution : If starting from a racemic mixture, employ chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer (methodology inferred from related sulfonamides in ).

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

- Catalyst Selection : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity .

- Solvent Optimization : Use toluene/water mixtures or DMF for polar substrates .

- Base Screening : K₂CO₃ or Cs₂CO₃ improves boron-aryl bond formation .

- By-Product Analysis : Monitor for deboronation or homocoupling via TLC or HPLC .

Q. What strategies address contradictions in spectroscopic data for structural confirmation?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) in sulfonamide groups .

- 2D NMR Techniques : COSY and NOESY correlations clarify spatial relationships between protons, critical for confirming the (S)-configuration .

- Computational Validation : Compare experimental IR/UV-Vis spectra with DFT-calculated values .

Q. How does the boronic ester group influence this compound’s reactivity in medicinal chemistry applications?

- Protease Inhibition : The boronic ester can act as a transition-state mimic in enzyme inhibition (e.g., proteasome inhibitors) .

- Targeted Drug Delivery : Use in antibody-drug conjugates (ADCs) via bioorthogonal "click" chemistry .

- Stability Challenges : Hydrolysis in aqueous media may limit bioavailability; consider prodrug strategies (e.g., ester prodrugs) .

Q. What analytical methods are critical for assessing purity and stability under experimental conditions?

- HPLC-PDA/MS : Detects degradation products (e.g., free boronic acid) under varying pH/temperature .

- Karl Fischer Titration : Quantifies moisture content in stored samples .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to decomposition thresholds .

Methodological Considerations for Experimental Design

Q. How to design enantioselective synthesis protocols for this compound?

- Asymmetric Catalysis : Employ chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) during boronic ester formation .

- Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze racemic intermediates .

Q. What are the pitfalls in interpreting bioactivity data for this compound?

Q. How to troubleshoot low coupling efficiency in cross-coupling reactions?

- Oxygen Sensitivity : Ensure rigorous degassing of solvents to prevent catalyst poisoning .

- Substrate Purity : Pre-purify boronic ester intermediates via recrystallization or flash chromatography .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~297.18 g/mol (analogue-based) | |

| Melting Point | ~197°C (crystalline powder) | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Key Functional Groups | Boronic ester, sulfonamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.